TY-52156

概要

説明

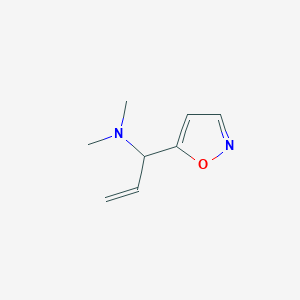

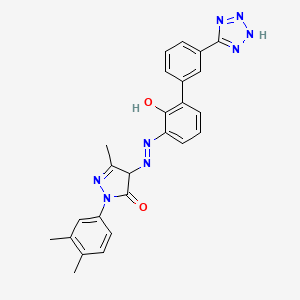

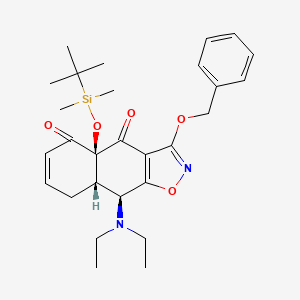

TY 52156: は、スフィンゴシン1リン酸受容体3(S1P3)の強力で選択的なアンタゴニストです。 スフィンゴシン1リン酸受容体3を発現するヒト細胞におけるスフィンゴシン1リン酸刺激カルシウム応答を阻害する能力で知られています 。 この化合物の分子式はC₁₈H₁₉Cl₂N₃O、分子量は364.27 g/molです .

科学的研究の応用

TY 52156 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

- Used as a tool compound to study the sphingosine 1-phosphate receptor 3 signaling pathways.

- Helps in understanding the role of sphingosine 1-phosphate in various biochemical processes.

Biology

- Investigates the effects of sphingosine 1-phosphate receptor 3 antagonism on cellular functions.

- Studies the role of sphingosine 1-phosphate in cell proliferation, migration, and apoptosis.

Medicine

- Explores potential therapeutic applications in diseases where sphingosine 1-phosphate signaling is implicated, such as cancer, cardiovascular diseases, and inflammatory conditions .

Industry

- Utilized in the development of new pharmaceuticals targeting sphingosine 1-phosphate receptors.

- Applied in the production of research chemicals and reagents.

生化学分析

Biochemical Properties

TY-52156 acts as a selective and competitive antagonist of the S1P3 receptor with a Ki value of 110 nM . It inhibits the S1P-induced expansion of various cancer cells, including A549, LNCaP, U251MG, and OVCAR-5 . This compound displays about 30-fold lower effect on S1P1, S1P2, S1P4, or S1P5 receptors and does not affect 24 different G-protein coupled receptors . It blocks S1P-induced expression of Hes1 and reduces the ALDH-positive cell population . Additionally, this compound inhibits the tumorigenicity of SphK1-overexpressing ALDH-positive cells following chronic administration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively attenuates LPS-induced inflammation by suppressing the expression of proinflammatory cytokines and restores the endothelial barrier by repairing adherens junctions and reducing vascular leakage . In cancer cells, this compound inhibits the expansion of cancer stem cells and reduces the tumorigenicity of SphK1-overexpressing cells . It also enhances the efficacy of CAR-T cell therapy by inhibiting T-cell exhaustion and regulating the recruitment of proinflammatory macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to the S1P3 receptor and inhibiting its activity . This inhibition leads to a reduction in S1P-induced calcium release and Rho activation in vascular smooth muscle cells . This compound also blocks the S1P-induced phosphorylation of p44/p42 MAPK, which is involved in cell signaling pathways . Additionally, it suppresses the expression of Hes1, a transcription factor involved in the regulation of stem cell properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Chronic administration of this compound has been shown to inhibit the tumorigenicity of SphK1-overexpressing ALDH-positive cells over a period of 6 weeks . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In male SD rats, oral administration of this compound at doses of 10 mg/kg and 30 mg/kg inhibited S1P3 receptor-induced bradycardia . In murine models of breast cancer and colon cancer, this compound enhanced the efficacy of CAR-T cell therapy and improved antitumor efficacy . The toxic or adverse effects of this compound at high doses have not been extensively reported.

Metabolic Pathways

This compound is involved in metabolic pathways related to the S1P3 receptor. It inhibits the S1P-induced expansion of cancer cells and reduces the expression of proinflammatory cytokines . The specific enzymes or cofactors that interact with this compound in these pathways have not been extensively studied, but its effects on metabolic flux and metabolite levels have been demonstrated in various studies .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the S1P3 receptor . It is a cell-permeable compound that can effectively inhibit S1P3 receptor activity in various cell types . The specific transporters or binding proteins that interact with this compound have not been extensively studied, but its localization and accumulation within cells have been demonstrated in various studies .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with the S1P3 receptor . It inhibits S1P-induced calcium release and Rho activation in vascular smooth muscle cells, indicating its localization in the cytoplasm and cell membrane . The specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied.

準備方法

合成経路と反応条件: : TY 52156の合成は、1-(4-クロロフェニルアミノ)-1-(4-クロロフェニルヒドラゾノ)-3,3-ジメチル-2-ブタノンと適切な試薬を制御された条件下で反応させることから始まります 。 詳細な合成経路と特定の反応条件は、機密情報であり、一般的には公表されていません。

工業生産方法: : TY 52156の工業生産は、ヒドラゾンアミド誘導体の合成のための標準的なプロトコルに従います。 このプロセスには、高い純度と収率を確保するため、厳格な品質管理の下で、大規模な化学反応が含まれます .

化学反応の分析

反応の種類: : TY 52156は、ヒドラゾンアミド部分など、反応性の官能基が存在するため、主に置換反応を起こします 。 特定の条件下では、酸化反応や還元反応にも参加する可能性があります。

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤。

還元反応: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。

主な生成物: : これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 例えば、置換反応では、TY 52156のさまざまな置換誘導体が生成される可能性があります .

科学研究への応用

TY 52156は、特に化学、生物学、医学、産業の分野において、科学研究において幅広い用途を持っています .

化学

- スフィンゴシン1リン酸受容体3シグナル伝達経路を研究するためのツール化合物として使用されます。

- さまざまな生化学的プロセスにおけるスフィンゴシン1リン酸の役割の理解に役立ちます。

生物学

- スフィンゴシン1リン酸受容体3アンタゴニズムが細胞機能に与える影響を調べます。

- 細胞増殖、遊走、アポトーシスにおけるスフィンゴシン1リン酸の役割を研究します。

医学

産業

- スフィンゴシン1リン酸受容体を標的とした新薬の開発に使用されます。

- 研究用化学薬品や試薬の製造に適用されます。

作用機序

TY 52156は、スフィンゴシン1リン酸受容体3に選択的に結合し、アンタゴニストとして作用することによって効果を発揮します 。 この阻害は、受容体がスフィンゴシン1リン酸刺激カルシウム応答を仲介することを防ぎ、それによってさまざまな下流シグナル伝達経路を調節します。 分子標的はスフィンゴシン1リン酸受容体3であり、関連する経路はカルシウムシグナル伝達とスフィンゴシン1リン酸への細胞応答です .

類似化合物との比較

類似化合物

FTY720: もう1つのスフィンゴシン1リン酸受容体モジュレーターですが、アンタゴニストではなくアゴニストとして作用します。

CYM50358: スフィンゴシン1リン酸受容体4の選択的アンタゴニスト。

N,N-ジメチルスフィンゴシン: スフィンゴシンキナーゼの阻害剤で、間接的にスフィンゴシン1リン酸レベルに影響を与えます.

独自性: : TY 52156は、スフィンゴシン1リン酸受容体3のアンタゴニストとしての高い選択性と効力においてユニークです。 他のスフィンゴシン1リン酸受容体にはほとんど活性を持たないため、さまざまな生物学的プロセスにおけるスフィンゴシン1リン酸受容体3の特定の役割を研究するための貴重なツールとなっています .

特性

IUPAC Name |

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONRRGIRSGNWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132813 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934369-14-9 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934369-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

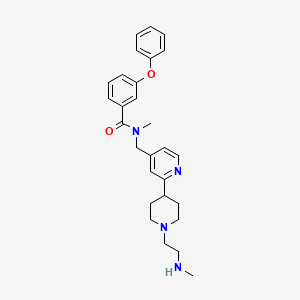

![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B611443.png)

![(2S)-N-[(5aR,6aS,7S,10aR)-9-carbamoyl-7-(dimethylamino)-4-fluoro-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-2-yl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B611448.png)

![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)